An In-depth Technical Guide to Cyromazine-13C3: Chemical Structure, Properties, and Biological Interactions
An In-depth Technical Guide to Cyromazine-13C3: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyromazine-13C3, a stable isotope-labeled derivative of the insect growth regulator cyromazine. It covers its chemical structure, and physicochemical properties, and delves into its biological mechanism of action and the development of resistance. Detailed experimental protocols for its analysis and the study of its effects are also provided, along with visual representations of key biological pathways and experimental workflows.
Chemical Identity and Properties
Cyromazine-13C3 is an isotopically labeled form of cyromazine, where three carbon atoms in the triazine ring are replaced with the stable isotope carbon-13. This labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods, where it serves as an internal standard for the accurate determination of cyromazine levels in various matrices.
Chemical Structure
The chemical structure of Cyromazine-13C3 is identical to that of cyromazine, with the exception of the three carbon-13 atoms in the triazine ring.
Physicochemical Properties
The physicochemical properties of Cyromazine-13C3 are essentially identical to those of unlabeled cyromazine. The minor increase in molecular weight due to the carbon-13 isotopes has a negligible effect on its bulk properties.
| Property | Value | Reference |
| Chemical Formula | ¹³C₃C₃H₁₀N₆ | [1] |
| Molecular Weight | 169.21 g/mol | [1][2] |
| CAS Number | 1808990-94-4 | [1][2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 219-222 °C | [4] |
| Water Solubility | 11 g/L (20 °C, pH 7.1) | [5] |
| Vapor Pressure | 1.1 x 10⁻⁸ mmHg (20 °C) | [5] |
| pKa | 5.22 | [5] |
Biological Mechanism of Action: Interference with Ecdysone Signaling
Cyromazine acts as an insect growth regulator (IGR), primarily affecting the larval stages of Dipteran and some other insect species. Its mode of action is not fully elucidated but is known to interfere with the molting process and cuticle formation. Evidence strongly suggests that cyromazine disrupts the normal functioning of the ecdysone signaling pathway, a critical hormonal cascade that governs insect development and molting.
Ecdysone, a steroid hormone, is converted to its active form, 20-hydroxyecdysone (20E), which then binds to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This ligand-receptor complex binds to specific DNA response elements, initiating a transcriptional cascade that regulates the expression of genes involved in molting and metamorphosis.
Cyromazine is hypothesized to interfere with this pathway, leading to abnormal cuticle development and a failure to molt, ultimately resulting in larval mortality.
Development of Insecticide Resistance
The repeated use of cyromazine has led to the development of resistance in some insect populations. One of the primary mechanisms of resistance is enhanced metabolic detoxification, where insects evolve the ability to break down the insecticide more rapidly before it can reach its target site. This often involves the upregulation of specific enzyme families.
Experimental Protocols
Quantification of Cyromazine using Cyromazine-13C3 as an Internal Standard by LC-MS/MS
This protocol describes a general method for the quantification of cyromazine in a biological matrix (e.g., animal tissue, feed) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Cyromazine-13C3 as an internal standard.
4.1.1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.
-
Homogenization: Homogenize a known weight (e.g., 2-5 g) of the sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Spike with a known concentration of Cyromazine-13C3 internal standard solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
Collect the supernatant.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
4.1.2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Cyromazine: Monitor precursor ion > product ions (e.g., m/z 167 > 85).
-
Cyromazine-13C3: Monitor precursor ion > product ions (e.g., m/z 170 > 87).
-
-
Quantification: Calculate the concentration of cyromazine based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with known concentrations of both compounds.
-
Bioassay for Determining Cyromazine Resistance in Houseflies (Musca domestica)
This protocol is adapted from methods used to assess insecticide resistance in insect populations.
-
Insect Rearing: Maintain a susceptible (known to be sensitive to cyromazine) and a field-collected (suspected resistant) strain of houseflies under controlled laboratory conditions (e.g., 25±2°C, 60±5% RH, 12:12 L:D photoperiod).
-
Diet Preparation:
-
Prepare a standard larval rearing medium (e.g., a mixture of wheat bran, yeast, and water).
-
Prepare a series of cyromazine concentrations by dissolving technical-grade cyromazine in a suitable solvent (e.g., acetone) and then mixing it into the larval diet to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/kg). A control diet with only the solvent should also be prepared.
-
-
Bioassay:
-
Place a standard number of first-instar larvae (e.g., 25-50) into vials containing a known amount of the treated or control diet.
-
Use at least four replicates for each concentration and for the control.
-
Incubate the vials under the standard rearing conditions.
-
-
Data Collection and Analysis:
-
After the pupation period, count the number of pupae that have formed in each vial.
-
After the emergence period, count the number of emerged adults.
-
Calculate the percentage of mortality for each concentration, corrected for control mortality using Abbott's formula.
-
Determine the LC₅₀ (lethal concentration to kill 50% of the population) for both the susceptible and field strains using probit analysis.
-
The resistance ratio (RR) is calculated as the LC₅₀ of the field strain divided by the LC₅₀ of the susceptible strain. An RR value significantly greater than 1 indicates resistance.
-
Conclusion
Cyromazine-13C3 is an essential tool for the accurate quantification of cyromazine in various samples, aiding in residue monitoring and pharmacokinetic studies. Understanding the mechanism of action of cyromazine, particularly its interaction with the ecdysone signaling pathway, is crucial for the development of more effective and sustainable pest management strategies. Furthermore, knowledge of the mechanisms of resistance, such as enhanced metabolic detoxification, is vital for implementing resistance management programs to prolong the efficacy of this important insect growth regulator. The experimental protocols provided in this guide offer a framework for researchers to investigate the properties and biological effects of cyromazine in detail.
